1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene

Description

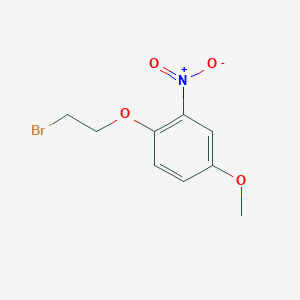

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-14-7-2-3-9(15-5-4-10)8(6-7)11(12)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLFZEACROQTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene typically involves the following steps:

Nitration of 4-methoxybenzene: The starting material, 4-methoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-methoxy-2-nitrobenzene.

Bromination: The nitro compound is then subjected to bromination using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform to introduce the bromo group.

Etherification: Finally, the brominated compound undergoes etherification with 2-bromoethanol in the presence of a base such as potassium carbonate to yield 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products:

Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.

Reduction: 1-(2-Bromoethoxy)-4-methoxy-2-aminobenzene.

Oxidation: 1-(2-Bromoethoxy)-4-carboxy-2-nitrobenzene.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene is in the synthesis of pharmaceutical intermediates. It serves as a precursor for various drugs by undergoing nucleophilic substitution reactions, which can lead to the formation of biologically active compounds.

Case Study: Synthesis of Omeprazole

Omeprazole, a widely used proton pump inhibitor, is synthesized using intermediates derived from 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene. The synthesis involves multiple steps, including acetylation and nitration processes, which utilize this compound as a key starting material .

Synthesis Steps:

- Acetylation : The compound reacts with acetic anhydride to form an acetylated intermediate.

- Nitration : The acetylated product undergoes nitration to yield 4-methoxy-2-nitroaniline.

- Hydrolysis : The final step involves hydrolysis to produce omeprazole.

The continuous flow reactor method enhances yield and purity, achieving over 85% yield and more than 99% purity, significantly improving upon traditional batch methods .

Organic Synthesis Applications

In organic chemistry, 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene is utilized in various synthetic pathways to create complex molecules. Its bromine atom serves as a leaving group in nucleophilic substitutions, making it a valuable building block.

Example Reactions:

- Formation of Nitro Compounds : Reacting with amines to produce nitro-anilines.

- Synthesis of Ether Derivatives : Can be used to synthesize ethers through Williamson ether synthesis.

Material Science Applications

The compound also finds applications in material science, particularly in the development of polymers and advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Data Table: Comparative Analysis of Synthesis Yields

| Intermediate Compound | Traditional Method Yield (%) | Continuous Flow Yield (%) |

|---|---|---|

| 4-Methoxy-2-nitroaniline | 60 | >85 |

| Omeprazole | 80 | >99 |

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

Nucleophilic Substitution: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

Reduction: The nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions.

Oxidation: The methoxy group is oxidized to a carboxylic acid, which can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and chemical behavior of 1-(2-bromoethoxy)-4-methoxy-2-nitrobenzene are highly dependent on substituent positions and types. Key analogues include:

Key Observations :

- Substituent Position : Ortho-substituted nitro groups (e.g., 2-nitro in the target compound) enhance electrophilic reactivity compared to para-substituted analogues (e.g., 4-nitro in 1-(2-bromoethoxy)-4-nitrobenzene) .

- Bioactivity : The presence of a phenyl group in the ortho position (1-(2-bromoethoxy)-2-phenylbenzene) significantly increases larvicidal activity compared to bromo-substituted derivatives, as seen in mortality rates (100% vs. 30%) .

- Synthetic Utility : Bromoethoxy groups serve as versatile intermediates for further functionalization, such as nucleophilic substitution reactions .

Physicochemical and Spectroscopic Data

NMR Spectroscopy :

Thermal Properties : Bromoethoxy derivatives generally exhibit moderate thermal stability, with melting points ranging from 38–39°C (e.g., 1-(2-bromoethoxy)-4-chlorobenzene) .

Challenges and Opportunities

- Market Potential: Derivatives like 1-(bromomethyl)-4-methoxy-2-nitrobenzene have growing demand in agrochemical markets (CAGR ~5.2% from 2020–2025) .

Biological Activity

1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene is a synthetic organic compound with potential biological activities. Its structure includes a bromoethoxy group, a methoxy group, and a nitro group, which contribute to its reactivity and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12BrN2O3

- Molecular Weight : 292.12 g/mol

- Chemical Structure : The compound features a benzene ring substituted with a bromoethoxy group, a methoxy group, and a nitro group.

The biological activity of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene is largely attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.

- Cell Signaling : It has the potential to influence cell signaling pathways, altering gene expression and cellular responses.

- Cytotoxicity : Research indicates that the compound exhibits cytotoxic effects against certain cancer cell lines.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene on various cancer cell lines using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| MCF-7 | 15.3 | Moderate cytotoxicity |

| MDA-MB-468 | 10.5 | Significant cytotoxicity |

| HeLa | 20.0 | Lower sensitivity |

Table 1: Cytotoxicity of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene against selected cancer cell lines.

Mechanistic Insights

The compound's mechanism was further investigated through biochemical assays:

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to an increase in apoptotic cells in MDA-MB-468 cells.

- Reactive Oxygen Species (ROS) Generation : The compound was found to increase ROS levels, suggesting oxidative stress as a pathway for its cytotoxic effects.

Case Study 1: Breast Cancer Treatment

In a preclinical study, 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene was tested for its efficacy against breast cancer models. The results showed:

- Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.

- Mechanism Exploration : Further studies suggested that the compound inhibited the PI3K/Akt pathway, crucial for cancer cell survival.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration:

- Neuroprotection Against Oxidative Stress : The compound exhibited protective effects on neuronal cells exposed to oxidative stressors.

- Cytokine Modulation : It was observed to reduce pro-inflammatory cytokines, indicating potential anti-inflammatory properties.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene, and how are intermediates characterized?

Methodological Answer: A two-step synthesis is commonly employed:

Nitration : Introduce the nitro group at the ortho position of 4-methoxybenzene derivatives under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Bromoethoxy Substitution : React the nitrated intermediate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–90°C to install the bromoethoxy group .

Characterization :

- NMR : Confirm substitution patterns (e.g., aromatic protons adjacent to nitro vs. methoxy groups).

- IR : Identify nitro (1520–1350 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

- X-ray Crystallography : Resolve crystal packing and bond angles (orthorhombic systems like Pna21 are common for nitroaromatics) .

Q. How can researchers mitigate competing side reactions during bromoethoxy group installation?

Methodological Answer:

- Solvent Choice : Use DMF or DMSO to stabilize transition states and reduce nucleophilic substitution at unintended positions.

- Temperature Control : Maintain 80–90°C to favor ether formation over elimination (e.g., avoiding β-hydride elimination).

- Base Selection : Potassium carbonate minimizes overalkylation compared to stronger bases like NaOH .

Q. What analytical techniques are critical for verifying the purity of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene?

Methodological Answer:

- HPLC-MS : Quantify impurities (e.g., residual dibromoethane or nitro intermediates) using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values.

- DSC/TGA : Assess thermal stability (decomposition >200°C typical for nitroaromatics) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the bromoethoxy substituent in cross-coupling reactions?

Methodological Answer: The nitro group at position 2 exerts a strong meta-directing effect , polarizing the aromatic ring and activating the bromoethoxy group for nucleophilic substitution.

- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 60°C. The nitro group stabilizes the transition state via resonance, enhancing coupling efficiency .

- Contradictions : Some studies report reduced yields with bulky boronic acids due to steric hindrance from the methoxy group. Optimize using DFT calculations to predict steric/electronic effects .

Q. What strategies resolve crystallographic ambiguities in nitroaromatic compounds like 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene?

Methodological Answer:

- Space Group Determination : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For orthorhombic systems (Pna21), refine unit cell parameters (e.g., a = 11.280 Å, b = 20.430 Å) .

- Disorder Modeling : Address rotational disorder in the bromoethoxy chain using PART instructions in refinement software (e.g., SHELXL).

- Hydrogen Bonding Analysis : Map O–H···O/N interactions (e.g., nitro-methoxy contacts) to explain packing motifs .

Q. How can researchers design derivatives of this compound for antimicrobial activity screening?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the methoxy group with halogenated or alkyl groups to modulate lipophilicity.

- Biological Assays :

Q. How do solvent polarity and temperature affect the regioselectivity of nitration in precursor synthesis?

Methodological Answer:

- Solvent Effects : In low-polarity solvents (e.g., dichloromethane), nitronium ion (NO₂⁺) attacks the electron-rich para position of methoxybenzene. In polar solvents (e.g., acetic acid), steric effects dominate, favoring ortho nitration .

- Temperature : Lower temperatures (0–5°C) favor kinetic control (ortho product), while higher temperatures (25°C) may shift to thermodynamic control (para product) .

Q. What computational methods predict the vibrational spectra of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to simulate IR spectra. Compare computed nitro symmetric/asymmetric stretches (1345 cm⁻¹ and 1525 cm⁻¹) with experimental data .

- Normal Mode Analysis : Assign peaks using VEDA software to distinguish C-Br (560 cm⁻¹) from C-O-C (1250 cm⁻¹) vibrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.